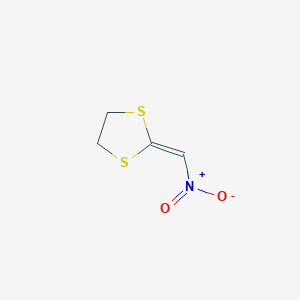
2-(Nitromethylidene)-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Nitromethylidene)-1,3-dithiolane is a heterocyclic organic compound characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)-1,3-dithiolane typically involves the reaction of nitromethane with 1,3-dithiolane under specific conditions. One common method includes the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like toluene or ethanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not widely disclosed in the literature.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Nitromethylidene)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithiolane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Nitromethylidene)-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Nitromethylidene)-1,3-dithiolane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The sulfur atoms in the dithiolane ring can form strong interactions with metal ions, affecting metalloproteins and other metal-dependent processes .
Comparación Con Compuestos Similares
- 2-(Nitromethylidene)-piperazin-2-ones
- 3-(Nitromethylidene)-morpholin-2-one
- Thiophene derivatives
Comparison: 2-(Nitromethylidene)-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical reactivity and stability compared to similar compounds.
Propiedades
Número CAS |
2080-45-7 |
|---|---|
Fórmula molecular |
C4H5NO2S2 |
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
2-(nitromethylidene)-1,3-dithiolane |
InChI |
InChI=1S/C4H5NO2S2/c6-5(7)3-4-8-1-2-9-4/h3H,1-2H2 |
Clave InChI |
XMZJJLHHTJLEMK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C[N+](=O)[O-])S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


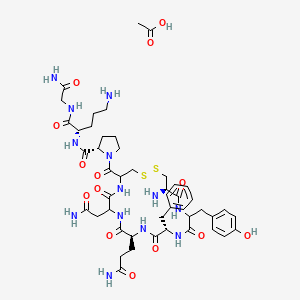
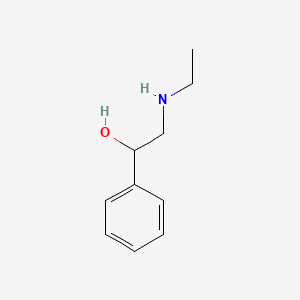
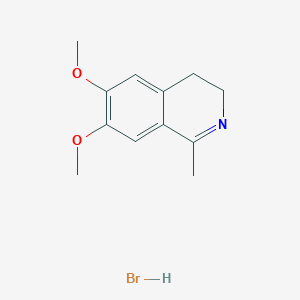
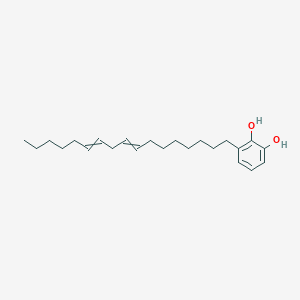
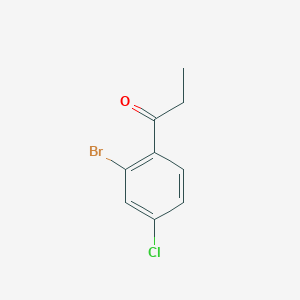
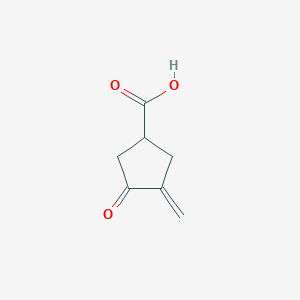
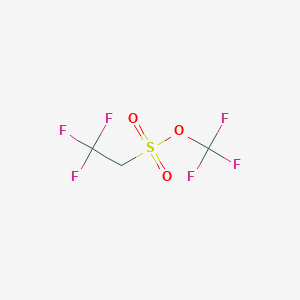
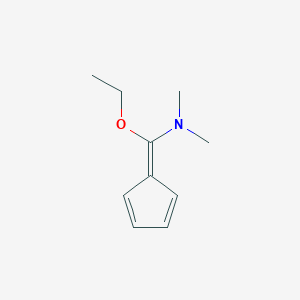
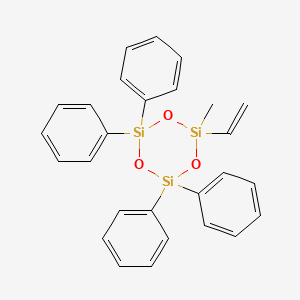
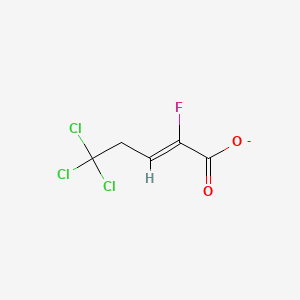
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
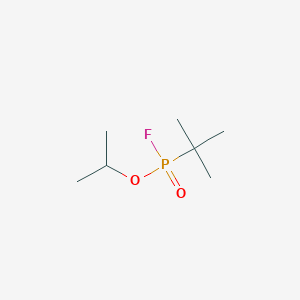
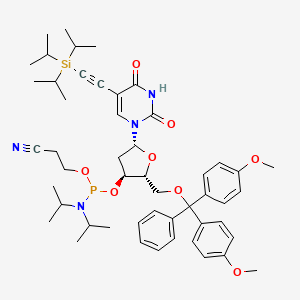
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
